2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
The compound 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a pyrazolo-pyrimidine derivative characterized by:
- Substituents:
- 2-Chlorophenylmethyl at position 4.
- Ethyl and methyl groups at positions 1 and 3, respectively.
- Sulfanyl-acetamide side chain at position 5, terminating in an N-(4-fluorophenyl) group.
Properties
IUPAC Name |
2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN5O2S/c1-3-30-21-20(14(2)28-30)27-23(29(22(21)32)12-15-6-4-5-7-18(15)24)33-13-19(31)26-17-10-8-16(25)9-11-17/h4-11H,3,12-13H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFBKHJCWKAWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a derivative of the pyrazolo[4,3-d]pyrimidine scaffold, which has gained attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[4,3-d]pyrimidine core.
- Substituents including 2-chlorophenyl , ethyl , and fluorophenyl groups.
- A sulfanyl group that may enhance its biological activity.
Anticancer Properties
The pyrazolo[4,3-d]pyrimidine derivatives have been extensively studied for their anticancer potential. Several studies indicate that compounds within this class exhibit significant inhibitory activity against various cancer cell lines.
-
Inhibitory Activity :
- The compound has shown promising results in inhibiting tumor cell proliferation. For example, a related pyrazolo[3,4-d]pyrimidine derivative demonstrated an IC50 of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
- Another study reported that analogs with similar scaffolds exhibited IC50 values ranging from 1.74 µM to 40.75 µM against various cancer cell lines including MCF-7 and HepG2 .
-
Mechanism of Action :
- The mechanism involves the induction of apoptosis in cancer cells, as evidenced by flow cytometric analysis showing significant apoptosis at low micromolar concentrations .
- Molecular docking studies suggest that these compounds interact with DNA topoisomerase, a common target for anticancer agents, enhancing their antiproliferative effects .
Other Biological Activities
Beyond anticancer effects, pyrazolo[4,3-d]pyrimidine derivatives have been explored for additional therapeutic potentials:
- Inhibition of HIF-PHD : Some derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), promoting erythropoietin production and showing promise in treating renal anemia .
- Anti-inflammatory Effects : Research indicates that certain derivatives may also exhibit anti-inflammatory properties, contributing to their therapeutic profile in various diseases .
Table: Summary of Biological Activities
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| 1a | Antitumor | 2.24 | A549 |
| 1d | Antitumor | 1.74 | MCF-7 |
| 1e | Antitumor | 40.75 | HepG2 |
| 13 | HIF-PHD Inhibitor | Varies | In vivo (anemic model) |
| 35 | Cytotoxicity | 1.1 | HCT116 |
Notable Research Findings
- A study found that oral administration of a pyrazolo[4,3-d]pyrimidine derivative increased hemoglobin levels significantly in anemic model rats after repeated doses .
- Another investigation highlighted the cytotoxicity of various pyrazolo derivatives against multiple cancer cell lines with minimal toxicity to normal cells, indicating a favorable therapeutic index for further development .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazolopyrimidine derivatives. The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response.
Key Findings :
- Inhibition of COX Enzymes : Research indicates that certain derivatives exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, some derivatives reported IC50 values as low as 0.04 μmol, indicating potent anti-inflammatory properties.
- Mechanism of Action : The compound reduces the production of prostaglandin E2 (PGE2), a key mediator in inflammation. The presence of electron-donating substituents enhances this activity by stabilizing the enzyme-inhibitor complex.
Anticancer Activity
The anticancer potential of this compound is also under investigation. Pyrazolopyrimidine derivatives have shown promise in targeting various cancer cell lines.
Research Insights :
- Cell Proliferation Inhibition : Studies have demonstrated that these compounds can inhibit cell proliferation in several cancer types by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways : The compound may affect critical signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Role |
|---|---|
| Sulfanyl Group | Essential for interaction with biological targets |
| Acetamide Functional Group | Enhances solubility and bioavailability |
| Substituted Aromatic Rings | Improves membrane permeability and binding affinity |
Case Studies
Several case studies have been documented regarding the therapeutic applications of pyrazolopyrimidine derivatives:
- Case Study on Anti-inflammatory Effects : A study evaluated various pyrazolopyrimidine derivatives against COX enzymes using an inhibitor screening assay. The results indicated significant suppression of COX enzyme activity.
- Case Study on Anticancer Activity : Another study focused on a specific derivative's effect on breast cancer cell lines, showing a marked reduction in cell viability and induction of apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structure Modifications
Table 1: Comparison of Core Heterocyclic Systems
Substituent Effects on Bioactivity
Table 2: Substituent-Driven Properties
Key Insights :
- The 4-fluorophenyl terminal group may engage in halogen bonding with target proteins, a feature shared with the 3-fluorophenyl analog but with distinct spatial orientation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Use a modular approach, starting with pyrazolo[4,3-d]pyrimidinone intermediates. Incorporate thioacetamide coupling via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives) under inert atmosphere (N₂/Ar) .
- Optimization : Apply Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, use a Central Composite Design (CCD) to model yield dependence on reaction time and temperature .
- Example conditions :
| Step | Reagents/Conditions | Yield (%) | Catalyst |
|---|---|---|---|
| 1 | DMF, K₂CO₃, 80°C | 65–70 | None |
| 2 | EtOH, Pd/C, H₂ | 85 | 5% Pd/C |
Q. How should researchers characterize the compound’s structural identity and purity?
- Methodology :
- X-ray crystallography : Resolve crystal lattice parameters (e.g., space group, unit cell dimensions) to confirm stereochemistry. Reference disorder handling in pyrimidine rings .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., δ 2.35 ppm for CH₃ groups; δ 165–170 ppm for carbonyls) .
- FTIR : Identify key bands (e.g., 1680–1720 cm⁻¹ for C=O; 750–775 cm⁻¹ for C-S) .
- HPLC-MS : Use C18 columns (ACN:H₂O gradient) with ESI+ to confirm molecular ion [M+H]⁺ and purity ≥95% .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/purification .
- First aid :
- Inhalation : Move to fresh air; administer oxygen if needed .
- Skin contact : Wash with 10% ethanol-water solution, then soap .
- Waste disposal : Neutralize with 1M NaOH before incineration.
Advanced Research Questions
Q. How do non-covalent interactions influence the compound’s reactivity in catalytic or supramolecular systems?
- Methodology :
- Theoretical modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential (MESP) surfaces and identify H-bonding/π-π interaction sites .
- Experimental validation : Use NMR titration (e.g., in DMSO-d₆) to measure association constants (Ka) with host molecules (e.g., cyclodextrins) .
- Key findings :
| Interaction Type | Energy (kcal/mol) | Role in Reactivity |
|---|---|---|
| C-H···O | -3.2 | Stabilizes transition state |
| π-π stacking | -5.8 | Enhances catalytic turnover |
Q. What computational strategies predict the compound’s pharmacokinetic or electronic properties?
- Methodology :
- ADMET prediction : Use SwissADME or QikProp to calculate logP (≈3.2), PSA (≈110 Ų), and CYP450 inhibition .
- HOMO-LUMO analysis : Compute frontier orbitals (Gaussian 09) to assess redox stability (ΔE ≈ 4.1 eV) .
- Molecular docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR, IC₅₀ ≈ 0.8 µM) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodology :
- Meta-analysis : Compare IC₅₀ values across assays (e.g., MTT vs. CellTiter-Glo) using ANOVA to identify assay-specific biases.
- Dose-response validation : Re-test in triplicate with controls (e.g., staurosporine for apoptosis) .
- Example discrepancies :
| Study | Assay Type | IC₅₀ (µM) | Notes |
|---|---|---|---|
| A | MTT | 1.2 | HepG2 cells |
| B | Flow cytometry | 0.7 | Apoptosis marker |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
